molecular formula C14H19ClN2O3 B2536903 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-methylpiperazin-1-yl)methanone hydrochloride CAS No. 1353985-90-6

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-methylpiperazin-1-yl)methanone hydrochloride

Cat. No. B2536903
CAS RN: 1353985-90-6
M. Wt: 298.77
InChI Key: DQNIBNFXJWHAMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the available sources. .

Scientific Research Applications

PARP1 Inhibition

PARP1 (Poly ADP-ribose polymerase 1): is a crucial enzyme involved in DNA repair processes, particularly single-strand DNA break repair. Researchers have explored PARP1 as a target for anticancer drugs. In a study by Shao et al., a Maybridge small molecule library was virtually screened using the PARP1-benzimidazole-4-carboxamide co-crystal structure and pharmacophore model. Eleven compounds were identified, and three of them exhibited PARP1 inhibitory activity:

Among these, Compound 4 (2,3-dihydro-1,4-benzodioxine-5-carboxamide) was selected as a lead. Further chemical modifications, including scaffold hopping and analogue synthesis, led to the discovery of (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide (Compound 49) as the most potent PARP1 inhibitor in the series .

B-Raf Kinase Inhibition

The compound’s structure also suggests potential as a B-Raf kinase inhibitor. Novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives have been designed and modified for this purpose. These derivatives exhibit inhibitory activity against B-Raf kinase, which plays a role in cell signaling pathways and cancer progression .

Asymmetric Intramolecular Aryl C–O Bond Formation

Researchers have developed a palladium-catalyzed, highly enantioselective intramolecular O-arylation method based on an asymmetric desymmetrization strategy. This method allows the formation of important (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols . While this application is not directly related to the compound’s biological activity, it highlights its synthetic utility.

Synthesis of 2,3-Dihydrobenzo[b][1,4]dioxin-5-amine

Starting from 2,3-dihydroxybenzoic acid, researchers synthesized 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride via alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, and subsequent hydrolysis and salification. This synthesis pathway demonstrates the compound’s versatility in organic synthesis .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the available sources. General safety measures should be taken when handling this compound, including avoiding eye and skin contact .

Future Directions

The future directions for research on this compound are not clear from the available sources. Given the interest in similar compounds, it may be worthwhile to explore its potential applications in various fields, including pharmaceuticals .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-(3-methylpiperazin-1-yl)methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3.ClH/c1-10-9-16(6-5-15-10)14(17)11-3-2-4-12-13(11)19-8-7-18-12;/h2-4,10,15H,5-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNIBNFXJWHAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=C3C(=CC=C2)OCCO3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-methylpiperazin-1-yl)methanone hydrochloride

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